3,5-Dibromopyridine is a heterocyclic aromatic compound with the chemical formula C5H5Br2. It appears as white to beige needle-like crystals with a melting point of 110-114 °C . It is insoluble in water but soluble in various organic solvents like ethanol and chloroform .
The presence of two bromine atoms at specific positions (3rd and 5th) on the pyridine ring makes 3,5-dibromopyridine a valuable building block in organic synthesis. Its reactivity is primarily driven by these bromine atoms, which can be readily substituted with various functional groups or other organic moieties.
One key application of 3,5-Dibromopyridine lies in its ability to undergo lithiation, a process where one of the bromine atoms is replaced by a lithium atom using strong bases like lithium diisopropylamide (LDA). This intermediate can then react with various electrophiles (electron-deficient molecules) to introduce new functionalities at the 4th position of the pyridine ring, leading to the formation of 4-substituted 3,5-dibromopyridines in high yields .
Another application of 3,5-Dibromopyridine involves its use as a precursor for the synthesis of ligands. Ligands are molecules that bind to metal ions, forming complexes with specific properties. 3,5-Dibromopyridine can be used to prepare various types of ligands through cross-coupling reactions, such as the Suzuki or Stille reactions, where the bromine atoms are replaced with specific functional groups that can bind to metal centers . As an example, 3,5-dibromopyridine has been employed in the synthesis of ligands containing bipyridine moieties, which are commonly used to complex with transition metals .
3,5-Dibromopyridine is an organic compound characterized by the molecular formula and a molecular weight of 236.89 g/mol. It is a derivative of pyridine, where the hydrogen atoms at the 3 and 5 positions are substituted with bromine atoms. This compound appears as a light-yellow solid and is soluble in chloroform and methanol but insoluble in water. Its melting point ranges from 110°C to 115°C, while its boiling point is approximately 222°C .
3,5-Dibromopyridine is considered a potentially harmful substance. Safety data sheets (SDS) indicate potential hazards including [, ]:
Common reagents used in these reactions include sodium amide for nucleophilic substitution and potassium permanganate for oxidation processes.
Research into the biological activity of 3,5-dibromopyridine suggests potential interactions with various biomolecules. It has been studied for its role as a pharmaceutical intermediate and its potential effects on specific biological pathways. Notably, it has shown activity as a CYP1A2 inhibitor, indicating possible implications in drug metabolism and interactions .
The synthesis of 3,5-dibromopyridine typically involves the bromination of pyridine derivatives. A common method includes:
In industrial settings, large-scale production may utilize automated systems to optimize reaction conditions such as temperature and pressure .
3,5-Dibromopyridine serves multiple applications across various fields:
Studies focusing on the interactions of 3,5-dibromopyridine with other compounds reveal its potential to form complexes that could lead to novel applications in medicinal chemistry. Its ability to act as a ligand in coordination chemistry has been investigated, particularly in cross-coupling reactions involving palladium catalysts .
Several compounds share structural similarities with 3,5-dibromopyridine. Notable examples include:
The uniqueness of 3,5-dibromopyridine lies in its combination of both bromine atoms and amino groups. This dual functionality allows it to participate in a broader range of
Irritant